molecular formula C9H12N2O2 B1595961 3-(3-Hydroxyphenyl)-1,1-dimethylurea CAS No. 4849-46-1

3-(3-Hydroxyphenyl)-1,1-dimethylurea

Cat. No. B1595961
Key on ui cas rn: 4849-46-1
M. Wt: 180.2 g/mol
InChI Key: HQSQPMWCWCOTBH-UHFFFAOYSA-N
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Patent
US04507445

Procedure details

m-Aminophenol (10 g) and N,N-dimethylcarbamoyl chloride (7.42 g) are dissolved in tetrahydrofuran (65 ml) and the solution is stirred at 30° C. for 4 hours. The solvent is evaporated under reduced pressure and the solid residue is suspended in water. The mixture is filtered, washed well with water, and dried in a desiccator to give N-(3-hydroxyphenyl)-N',N'-dimethylurea which melts at 198° C. (decomp.) as measured on a Kofler bench. (U.S. Pat. No. 3,488,376 reports m.pt. 194°-197° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][N:10]([CH3:14])[C:11](Cl)=[O:12]>O1CCCC1>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:11]([N:10]([CH3:14])[CH3:9])=[O:12])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
7.42 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at 30° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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